4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific derivative is notable for its potential therapeutic applications due to the presence of the indazole and piperazine moieties, which may enhance its pharmacological profile.
Quinazolinones are classified as nitrogen-containing heterocycles. The compound in question can be synthesized from various precursors, including anthranilic acid derivatives and isatoic anhydride. It falls under the category of biologically active compounds, often explored for their medicinal properties in drug discovery research.
The synthesis of 4(1H)-quinazolinone derivatives typically involves several methods:
The synthesis typically yields solid compounds that are soluble in dimethyl sulfoxide.
The molecular structure of 4(1H)-quinazolinone features a quinazolinone core with additional functional groups that contribute to its biological activity. The compound's molecular formula can be represented as C18H22N4O, indicating the presence of multiple nitrogen atoms, which are crucial for its interaction with biological systems.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure. For instance, the mass spectrum may reveal a molecular ion peak corresponding to the expected molecular weight, while NMR provides insights into the chemical environment of hydrogen atoms within the molecule .
Quinazolinones undergo various chemical reactions that can modify their structure and enhance their biological activity:
These reactions are essential for developing new compounds with improved pharmacological properties.
The mechanism of action for quinazolinone derivatives often involves interaction with specific biological targets such as enzymes or receptors. For instance, they may act as inhibitors of certain kinases or other proteins involved in signaling pathways related to inflammation or cancer progression. The presence of piperazine and indazole moieties enhances binding affinity and selectivity towards these targets.
Research indicates that quinazolinones may modulate cellular pathways by affecting gene expression or protein activity, leading to therapeutic effects such as reduced inflammation or tumor growth .
The physical properties of 4(1H)-quinazolinone include:
Chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms in the ring structure, which can participate in nucleophilic attacks or coordination with metal ions.
4(1H)-quinazolinone derivatives have significant applications in medicinal chemistry:
The structural hybrid "4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-" (Chemical Formula: C₂₁H₂₃N₇O; PubChem CID: 136016494) represents a strategic fusion of three pharmacologically significant domains: a quinazolinone core, an indazole heterocycle, and a piperazine-ethylamino linker [1]. This integration aims to leverage complementary biological activities inherent to each moiety, positioning the hybrid as a promising candidate for targeted drug discovery, particularly in oncology and kinase modulation. The systematic assembly of these units exemplifies contemporary medicinal chemistry approaches to overcoming limitations of singular pharmacophores.
Table 1: Core Chemical Attributes of the Hybrid Compound
Property | Value | Source/Reference |
---|---|---|
IUPAC Name | 4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- | PubChem [1] |
Molecular Formula | C₂₁H₂₃N₇O | PubChem CID:136016494 |
Molecular Weight | 389.46 g/mol | Calculated |
Key Fragments | Quinazolinone + Indazole + Piperazine | Structural Analysis |
Hybridization merges distinct pharmacophores to create novel entities with enhanced target affinity, altered selectivity, or multi-target capabilities. The quinazolinone core provides a planar, electron-rich scaffold adept at interacting with enzymatic ATP-binding sites, particularly in kinases [3]. Incorporating the indazole moiety introduces additional hydrogen bonding capabilities via its pyrrole-type nitrogen and pyridine-like nitrogen, alongside potential π-stacking interactions from its fused bicyclic system. The piperazine-ethylamino spacer acts as a conformational regulator and solubility enhancer, mitigating the hydrophobic character of the fused heterocycles while enabling optimal spatial positioning for target engagement [1] [4]. This tripartite design aims to synergize the tumor growth inhibitory properties associated with quinazolinone-based kinase inhibitors (e.g., EGFR/VEGFR inhibitors) with the signal transduction modulation observed in indazole-containing therapeutics [3] [6].
Quinazolinones (e.g., 4(1H)-quinazolinone backbone) constitute a privileged scaffold in anticancer drug development due to their:
The 1H-indazol-3-yl fragment is pharmacologically significant due to its:
The 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino] linker bridges the quinazolinone and indazole domains, conferring critical advantages:
Table 2: Functional Contributions of Molecular Fragments
Fragment | Key Pharmacophoric Properties | Role in Hybrid Design |
---|---|---|
4(1H)-Quinazolinone | Planar ATP-mimic; H-bond donor/acceptor | Primary kinase interaction domain |
1H-Indazol-3-yl | Bicyclic heterocycle; Metabolic stability | Secondary target engagement; Stability modulator |
Piperazine-ethylamino | Flexibility; Solubilization; Basic nitrogen | Spatial orientation; Physicochemical optimization |
Despite its promising architecture, significant knowledge barriers exist for this hybrid:
Table 3: Key Research Questions and Methodological Needs
Knowledge Gap | Critical Research Question | Required Methodology |
---|---|---|
Primary Target | Does it inhibit KRAS, VEGFR-2, or novel targets? | Kinase profiling panels; Cellular thermal shift assays |
Synthetic Optimization | Can regioselective synthesis be achieved? | NMR-guided reaction optimization |
Solubility/Permeability | What are its Biopharmaceutics Classification System (BCS) properties? | Shake-flask logP; PAMPA permeability |
Metabolic Stability | Which cytochrome P450 isoforms mediate its metabolism? | Human liver microsome assays; CYP screening |
This hybrid scaffold exemplifies rational structure-driven design in modern medicinal chemistry. Future research must address synthetic optimization, target deconvolution, and comprehensive pharmacological characterization to unlock its therapeutic potential.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: